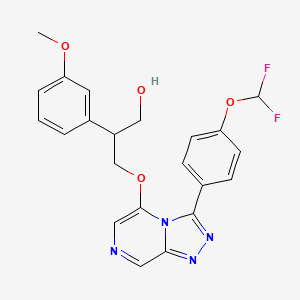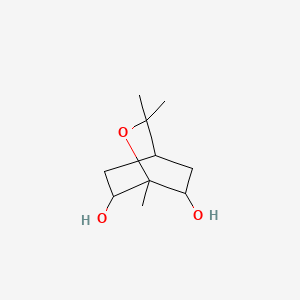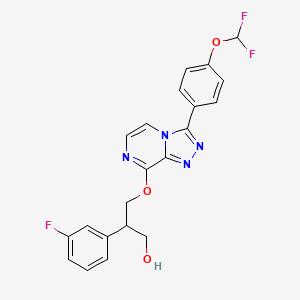![molecular formula C12H10N4O2 B10815656 3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-664:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-664 typically involves the construction of the aminothienopyrimidine scaffold. This process can be broken down into several key steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives, which serve as the core structure.
Formation of the Thienopyrimidine Scaffold: The thiophene derivatives are then subjected to cyclization reactions to form the thienopyrimidine core.
Industrial Production Methods: Industrial production of OSM-S-664 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: OSM-S-664 can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: OSM-S-664 is used as a model compound in the study of aminothienopyrimidines. Its synthesis and reactions provide valuable insights into the behavior of this class of compounds under various conditions .
Biology: In biological research, OSM-S-664 is studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, making it a candidate for further development as an antimalarial drug .
Medicine: The primary medical application of OSM-S-664 is in the treatment of malaria. Its ability to inhibit the growth of Plasmodium falciparum makes it a promising therapeutic agent .
Industry: In the pharmaceutical industry, OSM-S-664 is used in the development of new antimalarial drugs. Its synthesis and optimization are crucial steps in the drug development process .
Mechanism of Action
OSM-S-664 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, effectively blocking its activity. This mechanism is highly specific to the parasite, with minimal effects on human cells .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine with similar antimalarial properties.
TCMDC-135294: A structurally related compound identified in a phenotypic screen for antimalarial activity .
Uniqueness: OSM-S-664 is unique in its high potency and selectivity for Plasmodium falciparum asparagine tRNA synthetase. Its structure allows for strong binding to the enzyme, resulting in effective inhibition. Compared to similar compounds, OSM-S-664 has shown lower toxicity and higher efficacy in preclinical studies .
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)10-14-15-11-12(17)13-6-7-16(10)11/h2-7H,1H3,(H,13,17) |
InChI Key |
LBIYJXWLGHETPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)
![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)

![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)

![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815641.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
![2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B10815666.png)
![N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B10815671.png)

